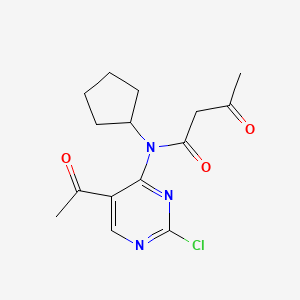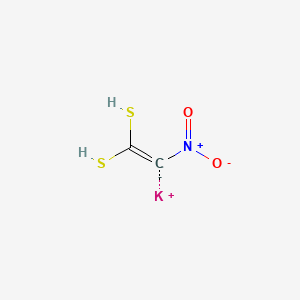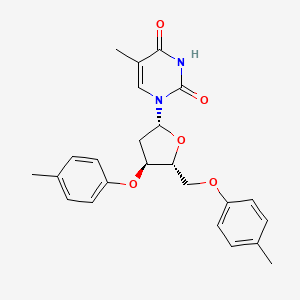
TCO-PEG2-Sulfo-NHS ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TCO-PEG2-Sulfo-NHS ester: is a compound that combines a trans-cyclooctene (TCO) moiety, a polyethylene glycol (PEG) spacer, and a sulfo-N-hydroxysuccinimide (NHS) ester. This compound is primarily used as a linker in bio-conjugation and click chemistry applications. The sulfo-NHS ester group allows for efficient conjugation to primary amines, while the TCO moiety enables bio-orthogonal reactions with tetrazine-containing molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of TCO-PEG2-Sulfo-NHS ester typically involves the following steps:
PEGylation: The PEG spacer is introduced to enhance water solubility and reduce steric hindrance.
TCO Introduction: The TCO moiety is attached to one end of the PEG chain.
Sulfo-NHS Ester Formation: The sulfo-NHS ester group is introduced to the other end of the PEG chain.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes:
Batch Processing: Large quantities of reactants are processed in batches to produce the compound.
Purification: The product is purified using techniques such as chromatography to remove impurities.
Quality Control: Analytical methods like NMR and mass spectrometry are used to confirm the structure and purity of the compound
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The sulfo-NHS ester group reacts with primary amines to form stable amide bonds.
Click Chemistry Reactions: The TCO moiety undergoes inverse electron demand Diels-Alder reactions with tetrazine-containing molecules.
Common Reagents and Conditions:
Primary Amines: Used for conjugation with the sulfo-NHS ester group.
Tetrazine Derivatives: Used for bio-orthogonal reactions with the TCO moiety.
Solvents: Aqueous buffers and organic solvents like DMSO are commonly used.
Major Products:
Amide Bonds: Formed from the reaction of sulfo-NHS ester with primary amines.
Bio-Conjugates: Formed from the reaction of TCO with tetrazine-containing molecules
Aplicaciones Científicas De Investigación
Chemistry:
Bio-Conjugation: TCO-PEG2-Sulfo-NHS ester is used to label proteins, antibodies, and other biomolecules.
Click Chemistry: Facilitates the rapid and specific conjugation of biomolecules.
Biology:
Cell Imaging: Used in fluorescent labeling for cell imaging studies.
Protein-Protein Interaction Studies: Helps in studying interactions between proteins.
Medicine:
Drug Delivery: Used in the development of targeted drug delivery systems.
Therapeutics: Plays a role in the synthesis of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation.
Industry:
Diagnostics: Used in the development of diagnostic assays and biosensors.
Biotechnology: Applied in the production of bioconjugates for various biotechnological applications
Mecanismo De Acción
Mechanism:
Sulfo-NHS Ester: Reacts with primary amines to form stable amide bonds, enabling the conjugation of biomolecules.
TCO Moiety: Undergoes inverse electron demand Diels-Alder reactions with tetrazine-containing molecules, facilitating bio-orthogonal conjugation.
Molecular Targets and Pathways:
Primary Amines: Targets primary amine groups on proteins and other biomolecules.
Tetrazine-Containing Molecules: Engages in bio-orthogonal reactions with tetrazine derivatives
Comparación Con Compuestos Similares
TCO-PEG2-TCO: Contains two TCO moieties for dual conjugation.
TCO-NHS Ester: Lacks the PEG spacer, leading to reduced solubility.
TCO-PEG6-Amine: Contains an amine group instead of a sulfo-NHS ester.
Uniqueness:
Water Solubility: The PEG spacer enhances water solubility.
Versatility: Combines both sulfo-NHS ester and TCO moieties for diverse applications.
Efficiency: Facilitates rapid and specific bio-conjugation reactions
Propiedades
Fórmula molecular |
C28H49N5O12S |
|---|---|
Peso molecular |
679.8 g/mol |
Nombre IUPAC |
1-[3-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid;1-[3-(dimethylamino)propyl]-3-ethylurea |
InChI |
InChI=1S/C20H30N2O11S.C8H19N3O/c23-17-14-16(34(27,28)29)19(25)22(17)33-18(24)8-10-30-12-13-31-11-9-21-20(26)32-15-6-4-2-1-3-5-7-15;1-4-9-8(12)10-6-5-7-11(2)3/h1-2,15-16H,3-14H2,(H,21,26)(H,27,28,29);4-7H2,1-3H3,(H2,9,10,12)/b2-1-; |
Clave InChI |
YNSGTSDZEFXCER-ODZAUARKSA-N |
SMILES isomérico |
CCNC(=O)NCCCN(C)C.C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O |
SMILES canónico |
CCNC(=O)NCCCN(C)C.C1CC=CCCC(C1)OC(=O)NCCOCCOCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[(1S,6R)-6-iodo-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B11826285.png)
![N-Butyl-7-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-5-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11826295.png)
![((3S,8S,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)boronic acid](/img/structure/B11826297.png)
![(3aR,4R,5R,6aS)-5-((tetrahydro-2H-pyran-2-yl)oxy)-4-((3R,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B11826302.png)

![1-{5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11826312.png)
![(3S,5aS,8aR)-3-((benzyloxy)methyl)-5a,6,7,8-tetrahydro-1H,3H-azirino[1,2-a]cyclopenta[b]pyridine](/img/structure/B11826324.png)


